![molecular formula C9H12N2OSi B11905275 3-[(Trimethylsilyl)oxy]pyridine-4-carbonitrile CAS No. 91777-73-0](/img/structure/B11905275.png)
3-[(Trimethylsilyl)oxy]pyridine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Trimethylsilyl)oxy]pyridine-4-carbonitrile is an organic compound that features a pyridine ring substituted with a trimethylsilyloxy group at the 3-position and a cyano group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Trimethylsilyl)oxy]pyridine-4-carbonitrile typically involves the reaction of 3-hydroxypyridine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[(Trimethylsilyl)oxy]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The trimethylsilyloxy group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like alkoxides or amines can be used to replace the trimethylsilyloxy group.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Amino-substituted pyridines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[(Trimethylsilyl)oxy]pyridine-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(Trimethylsilyl)oxy]pyridine-4-carbonitrile involves its interaction with various molecular targets. The trimethylsilyloxy group can act as a protecting group, allowing selective reactions at other positions on the pyridine ring. The cyano group can participate in nucleophilic addition reactions, making the compound versatile in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxypyridine: Lacks the trimethylsilyloxy group and cyano group.
4-Cyanopyridine: Lacks the trimethylsilyloxy group.
3-[(Trimethylsilyl)oxy]pyridine: Lacks the cyano group.
Uniqueness
3-[(Trimethylsilyl)oxy]pyridine-4-carbonitrile is unique due to the presence of both the trimethylsilyloxy and cyano groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Propiedades
Número CAS |
91777-73-0 |
|---|---|
Fórmula molecular |
C9H12N2OSi |
Peso molecular |
192.29 g/mol |
Nombre IUPAC |
3-trimethylsilyloxypyridine-4-carbonitrile |
InChI |
InChI=1S/C9H12N2OSi/c1-13(2,3)12-9-7-11-5-4-8(9)6-10/h4-5,7H,1-3H3 |
Clave InChI |
IPCCFNSTMXFLIL-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC1=C(C=CN=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


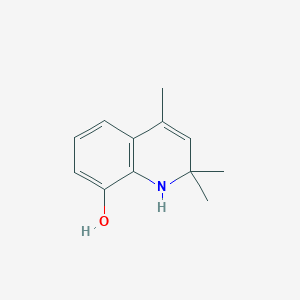
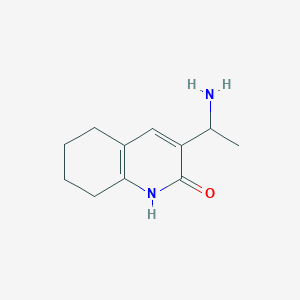
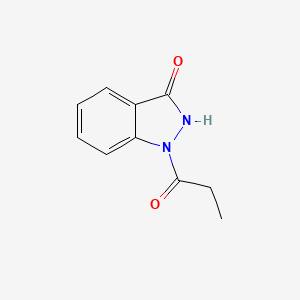
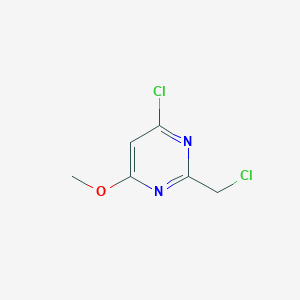

![3,4-Dichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11905227.png)

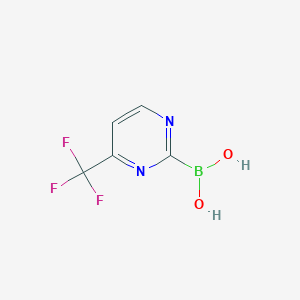
![5-Oxaspiro[2.4]heptan-6-imine hydrobromide](/img/structure/B11905242.png)
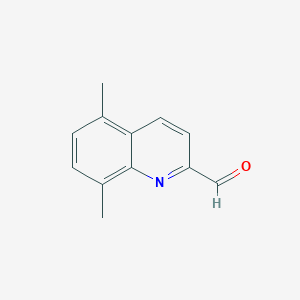

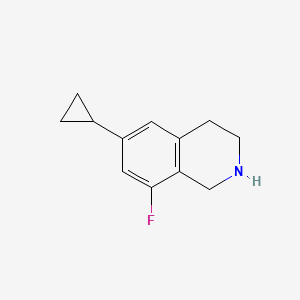
![2,10-Dihydroimidazo[1,2-b]isoquinolin-5(3H)-one](/img/structure/B11905266.png)
![3-(Ethylthio)-6-methylimidazo[1,2-a]pyridine](/img/structure/B11905277.png)
